1-((2-(Benzo[d][1,3]dioxol-5-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride
Description
This compound is a structurally complex molecule featuring a benzodioxole moiety fused to a thiazole ring, which is further linked to a pyrrolidine-2,5-dione core via a methyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. The benzodioxole group (a methylenedioxy bridge) is a common pharmacophore in CNS-active compounds due to its lipophilicity and ability to modulate receptor binding . The thiazole ring contributes to π-π stacking interactions, while the pyrrolidine-2,5-dione (a cyclic imide) introduces hydrogen-bonding capabilities and conformational rigidity .
Properties
IUPAC Name |
1-[[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S.ClH/c19-13-3-4-14(20)18(13)6-10-7-23-15(17-10)16-9-1-2-11-12(5-9)22-8-21-11;/h1-2,5,7H,3-4,6,8H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYZDHWAGPUIML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CSC(=N2)NC3=CC4=C(C=C3)OCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((2-(Benzo[d][1,3]dioxol-5-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a benzodioxole moiety and thiazole ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H14ClN3O4S
- Molecular Weight : 367.8 g/mol
- Purity : Typically 95% .
The biological activity of this compound is largely attributed to its structural components. Compounds similar to this one have been shown to interact with various biological targets:
- Cell Cycle Arrest : Similar thiazole derivatives have demonstrated the ability to cause cell cycle arrest at the S phase, leading to apoptosis in cancer cells .
- Inhibition of Angiogenesis : The compound may inhibit vascular endothelial growth factor receptors (VEGFR1 and VEGFR2), which are critical in angiogenesis .
- Antidiabetic Properties : Some derivatives have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion, with IC50 values indicating potent activity .
Biological Activity Summary Table
Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of benzodioxole derivatives, including those similar to our compound, against multiple cancer cell lines. The results indicated that these compounds exhibited potent growth inhibition with IC50 values generally below 5 µM. Notably, one derivative demonstrated a significant reduction in cell viability in breast cancer cells .
Study 2: Antidiabetic Activity
Another investigation focused on the antidiabetic potential of benzodioxole derivatives. Compound IIc was tested in vivo using a streptozotocin-induced diabetic mice model. The results showed a substantial decrease in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment, highlighting its therapeutic potential for managing diabetes .
Pharmacokinetics
Pharmacokinetic studies on similar compounds indicate that they may inhibit P-glycoprotein efflux pumps (mdr1, abcb1), which can enhance their bioavailability and therapeutic efficacy. The EC50 values for these interactions ranged from 35–74 μM .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally analogous molecules, emphasizing key differences in pharmacodynamic and pharmacokinetic properties.
Structural Analogues with Benzodioxole-Thiazole Motifs
- Compound 27 (): (S)-(5-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazol-4-yl)(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)methanone Structural Differences:
- Replaces the pyrrolidine-2,5-dione with a pyrrolidine ring bearing a 3,4-dimethoxybenzyl substituent.
- Features a methanone linker instead of a methyl-pyrrolidine-dione bridge. Functional Implications:
- Demonstrated potent dual orexin receptor antagonism (IC₅₀ < 50 nM) .
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide () :
- Structural Differences :
- Substitutes the pyrrolidine-2,5-dione with a cyclopropanecarboxamide group.
- Lacks the methyl-thiazole linkage present in the target compound.
- Functional Implications :
Analogues with Cyclic Imide or Sulfonamide Cores
- 956436-90-1 () :
2-[4-(1,3-Benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-methoxy-3-sulfamoylphenyl)acetamide- Structural Differences :
- Replaces the thiazole-pyrrolidine-dione system with an imidazolidinone core.
- Incorporates a sulfamoylphenyl group for enhanced solubility.
- Functional Implications :
- The imidazolidinone core may exhibit weaker hydrogen-bonding capacity compared to pyrrolidine-2,5-dione, affecting target affinity .
851872-46-3 () :
N-(4-Methoxy-3-piperidin-1-ylsulfonylphenyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide- Structural Differences :
- Uses a thiadiazole-sulfanyl group instead of benzodioxole-thiazole.
- Features a piperidine sulfonamide moiety for solubility.
- Functional Implications :
- Thiadiazole’s electron-deficient nature may alter binding kinetics in redox-sensitive environments .
Pharmacokinetic and Physicochemical Comparison
Research Findings and Implications
- Target Compound vs. Compound 27 :
The hydrochloride salt in the target compound improves aqueous solubility, which is critical for oral bioavailability. However, Compound 27’s dimethoxybenzyl group may confer superior CNS penetration, as evidenced by its orexin receptor antagonism . - Role of Cyclic Imides : Pyrrolidine-2,5-dione derivatives (e.g., the target compound) are associated with enhanced metabolic stability compared to cyclopropanecarboxamides () due to reduced susceptibility to cytochrome P450 oxidation .
Q & A
Q. What are the optimal synthetic routes for 1-((2-(Benzo[d][1,3]dioxol-5-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride, and how can yield be improved?
Methodological Answer:
- Key Steps :
- Thiazole Core Formation : React benzo[d][1,3]dioxol-5-amine with thiourea derivatives under reflux in anhydrous DMF (4–6 h) to form the thiazole scaffold .
- Pyrrolidine-2,5-dione Coupling : Use nucleophilic substitution or amide coupling (e.g., EDC/HOBt) to attach the pyrrolidine-2,5-dione moiety. Optimize solvent polarity (e.g., ethanol or DMF) and temperature (70–90°C) .
- Hydrochloride Salt Formation : Precipitate the final compound using HCl gas in ethanol, followed by recrystallization .
- Yield Optimization :
Q. What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
Q. How can solubility and stability be assessed for in vitro assays?
Methodological Answer:
- Solubility Screening :
- Stability Profiling :
Advanced Research Questions
Q. How do reaction conditions influence the formation of regioisomers or byproducts during synthesis?
Methodological Answer:
- Regioisomer Control :
- Byproduct Mitigation :
Q. What computational strategies can predict the compound’s reactivity or binding affinity?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Docking :
Q. How can contradictory data from biological assays (e.g., IC50 variability) be resolved?
Methodological Answer:
- Assay Optimization :
- Data Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
